molecular formula C20H17Cl2N3O4S B1223403 METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

Cat. No.: B1223403
M. Wt: 466.3 g/mol
InChI Key: AFXPYHKXSBBVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with a molecular formula of C20H17Cl2N3O4S This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a benzoic acid methyl ester group, and a dichloroanilino moiety

Preparation Methods

The synthesis of METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves multiple steps, typically starting with the preparation of the dichloroanilino intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichloroanilino moiety.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dichloroanilino moiety can interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .

Comparison with Similar Compounds

Similar compounds include other dichloroaniline derivatives and benzoic acid esters. Compared to these compounds, METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is unique due to its combined structural features, which confer distinct reactivity and potential applications. Some similar compounds are:

This compound’s unique combination of functional groups and structural elements makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H17Cl2N3O4S

Molecular Weight

466.3 g/mol

IUPAC Name

methyl 4-[3-[N-(2,5-dichlorophenyl)-N'-methylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H17Cl2N3O4S/c1-23-20(24-15-9-12(21)5-8-14(15)22)30-16-10-17(26)25(18(16)27)13-6-3-11(4-7-13)19(28)29-2/h3-9,16H,10H2,1-2H3,(H,23,24)

InChI Key

AFXPYHKXSBBVDU-UHFFFAOYSA-N

SMILES

CN=C(NC1=C(C=CC(=C1)Cl)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CN=C(NC1=C(C=CC(=C1)Cl)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
Reactant of Route 3
METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
Reactant of Route 4
METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
Reactant of Route 5
METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
Reactant of Route 6
METHYL 4-(3-{[(E)-N'-(2,5-DICHLOROPHENYL)-N-METHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

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